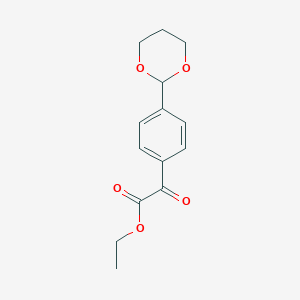

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate

Descripción

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is a substituted benzoylformate ester featuring a 1,3-dioxane ring at the para position of the aromatic ring.

Propiedades

IUPAC Name |

ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBVPMOQRXLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate can be synthesized through the reaction of diethyl oxalate with 1,3-dioxane-2-(2-bromophenyl) under controlled conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Ethyl 4-(1,3-dioxan-2-yl)benzoylformate involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the compound, which is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Ethyl 4-(1,3-dioxan-2-yl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .

Comparación Con Compuestos Similares

Ethyl Benzoylformate (Parent Compound)

Molecular Formula : C₁₁H₁₀O₄

Molecular Weight : 206.19 g/mol

Key Features :

Ethyl 4-(1,3-Dioxan-2-YL)-3-Fluorobenzoylformate

Molecular Formula : C₁₄H₁₅FO₅

Molecular Weight : 282.27 g/mol

Key Features :

- Combines a 1,3-dioxane ring (electron-donating, steric bulk) and a 3-fluoro substituent (electron-withdrawing).

- Physicochemical Impact : The dioxane ring likely enhances solubility in polar solvents, while fluorine may stabilize the carbonyl group.

- Applications : Listed as a research chemical with 97% purity, available in small quantities .

Ethyl 4-Dimethylaminobenzoylformate

Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Key Features:

Ethyl 4-Thiomethylbenzoylformate

Molecular Formula : C₁₁H₁₀O₃S

Molecular Weight : 222.26 g/mol

Key Features :

Data Table: Structural and Functional Comparison

*Exact data unavailable in provided evidence.

Research Findings and Mechanistic Insights

Asymmetric Reduction

- Ethyl benzoylformate undergoes asymmetric reduction using chiral NADH models to achieve >50% enantiomeric excess (ee), while electron-withdrawing substituents (e.g., nitro groups) further enhance selectivity .

- Substituted analogs like ethyl 4-dimethylaminobenzoylformate and ethyl thiophene-2-glyoxylate show comparable or superior ee values, highlighting the role of electronic modulation .

Catalytic Hydrogen Transfer

- Ethyl benzoylformate is reduced to ethyl mandelate via catalytic transfer hydrogenation (CTH) over magnesia, with competing transalcoholysis pathways .

- The bulky dioxane substituent in ethyl 4-(1,3-dioxan-2-YL)benzoylformate may hinder hydrogen transfer due to steric effects, though this remains untested in the evidence.

Enzyme Substrate Specificity

Actividad Biológica

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate possesses a unique structural framework that includes a benzoyl moiety and a dioxane ring. This structure may contribute to its interactions with biological targets.

The biological activity of Ethyl 4-(1,3-dioxan-2-YL)benzoylformate is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those catalyzing ester hydrolysis.

- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various biological effects.

- Influence on Metabolic Pathways : The compound can affect pathways related to ester and hydroxyl group transformations, impacting cellular metabolism.

Biological Activity

Research has shown that Ethyl 4-(1,3-dioxan-2-YL)benzoylformate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl 4-(1,3-dioxan-2-YL)benzoylformate:

-

Antimicrobial Efficacy :

- A study evaluated the compound against common bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.

-

Antioxidant Activity :

- In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels by approximately 30% compared to control groups, indicating its potential as an antioxidant agent.

-

Anti-inflammatory Mechanism :

- Research indicated that Ethyl 4-(1,3-dioxan-2-YL)benzoylformate could downregulate the expression of COX-2 in human cell lines, which is a critical enzyme in the inflammatory pathway.

Data Tables

| Biological Activity | Assay Method | Concentration Tested | Result |

|---|---|---|---|

| Antimicrobial | Agar diffusion method | 50 µg/mL | Significant inhibition |

| Antioxidant | DPPH radical scavenging assay | 100 µM | 30% ROS reduction |

| Anti-inflammatory | COX-2 expression assay | Varies | Downregulation observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.